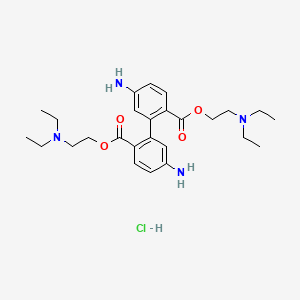
Di-(beta-diethylaminoethyl)-5,5'-diaminodiphenate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is a chemical compound known for its local anesthetic properties. It has been studied for its pharmacological activity and toxicity, particularly in the context of its potential use as a local anesthetic .
Méthodes De Préparation
The synthesis of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves several steps. One of the key intermediates in its synthesis is 2-Diethylaminoethylchloride hydrochloride, which is used as an alkylating reagent . The preparation process typically involves the reaction of 2-Diethylaminoethylchloride hydrochloride with other chemical reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may result in the formation of various substituted compounds.
Applications De Recherche Scientifique
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride has been extensively studied for its local anesthetic activity and toxicity . It has potential applications in medicine, particularly in the development of new anesthetic agents. Additionally, its chemical properties make it a valuable compound for research in chemistry and pharmacology. Studies have explored its effects on various biological systems and its potential use in different therapeutic contexts .
Mécanisme D'action
The mechanism of action of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . This mechanism is similar to that of other local anesthetics, which also target sodium channels to produce their anesthetic effects.
Comparaison Avec Des Composés Similaires
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is similar to other local anesthetic compounds, such as lidocaine and procaine . it has unique properties that distinguish it from these compounds. For example, its chemical structure may confer different pharmacokinetic and pharmacodynamic properties, leading to variations in its onset of action, duration of effect, and potential side effects. Similar compounds include beta-diethylaminoethyl diphenylpropylacetate and other alkyl esters of substituted pyrrolidine dicarboxylic acids .
Propriétés
Numéro CAS |
63992-38-1 |
|---|---|
Formule moléculaire |
C26H39ClN4O4 |
Poids moléculaire |
507.1 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-amino-2-[5-amino-2-[2-(diethylamino)ethoxycarbonyl]phenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c1-5-29(6-2)13-15-33-25(31)21-11-9-19(27)17-23(21)24-18-20(28)10-12-22(24)26(32)34-16-14-30(7-3)8-4;/h9-12,17-18H,5-8,13-16,27-28H2,1-4H3;1H |
Clé InChI |
WFSODXBZYRVBIR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)C(=O)OCCN(CC)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



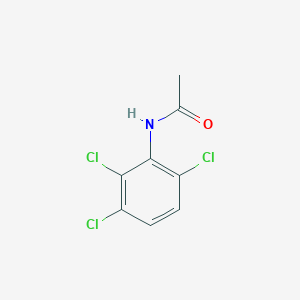
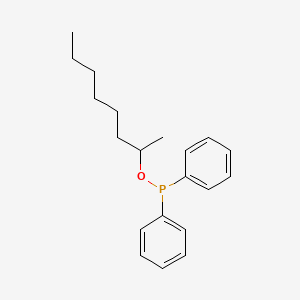

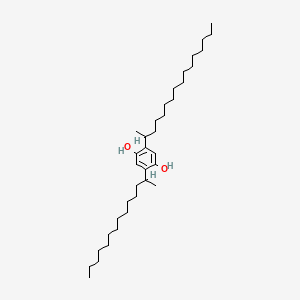
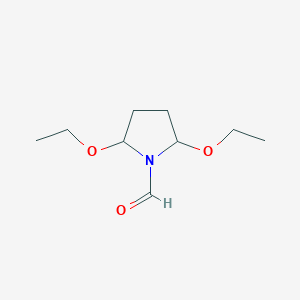
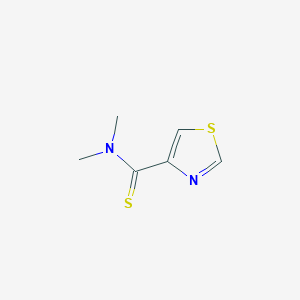
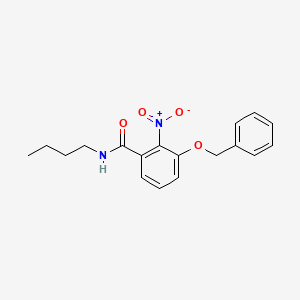
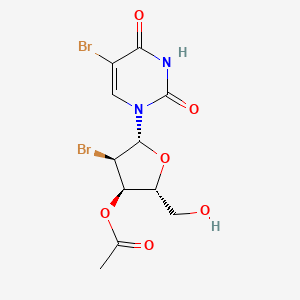
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
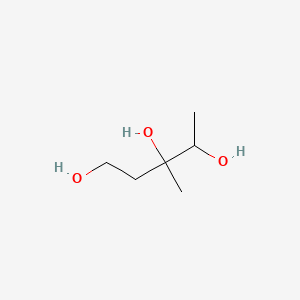
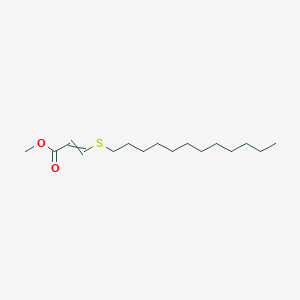
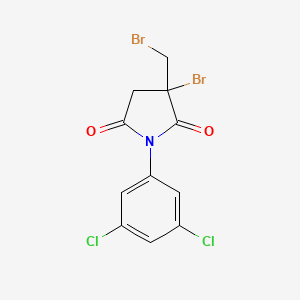
phosphanium](/img/structure/B14495342.png)
